Streptovaricin U

Ansamycin Structural biology Conformational analysis

Streptovaricin U (CAS 74200-47-8) is a naphthalenic ansamycin antibiotic produced by Streptomyces spectabilis, distinguished from all other known streptovaricins (A through K) by its unique acyclic (open-chain) architecture rather than the conventional macrocyclic lactam ring. It possesses a naphthoquinone chromophore linked via an amide bond to a linear polypropionate ansa chain bearing nine contiguous stereogenic centers, five of which adopt an all-anti relative configuration.

Molecular Formula C36H49NO10
Molecular Weight 655.8 g/mol
Cat. No. B1259855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStreptovaricin U
Synonymsstreptovaricin U
Molecular FormulaC36H49NO10
Molecular Weight655.8 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1O)C(=O)C(=C(C2=O)NC(=O)C(=CC=CC(C)C(C(C)C(C(C)C(C(C)C(C(C)C=C(C)C(=O)O)O)O)O)O)C)C
InChIInChI=1S/C36H49NO10/c1-16(29(39)22(7)31(41)24(9)32(42)23(8)30(40)19(4)13-20(5)36(46)47)11-10-12-17(2)35(45)37-28-21(6)33(43)26-15-27(38)18(3)14-25(26)34(28)44/h10-16,19,22-24,29-32,38-42H,1-9H3,(H,37,45)(H,46,47)/b11-10-,17-12+,20-13+/t16-,19+,22-,23-,24-,29-,30+,31-,32-/m1/s1
InChIKeyIWYUWDJCRPTLOZ-UIZAHVQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Streptovaricin U: Acyclic Ansamycin Identity, Class, and Baseline Characteristics for Research Procurement


Streptovaricin U (CAS 74200-47-8) is a naphthalenic ansamycin antibiotic produced by Streptomyces spectabilis, distinguished from all other known streptovaricins (A through K) by its unique acyclic (open-chain) architecture rather than the conventional macrocyclic lactam ring [1]. It possesses a naphthoquinone chromophore linked via an amide bond to a linear polypropionate ansa chain bearing nine contiguous stereogenic centers, five of which adopt an all-anti relative configuration [2]. Its molecular formula is C36H49NO10 (MW 655.78), and it is biosynthetically derived from the same 3-amino-5-hydroxybenzoate (AHBA) starter unit and type I modular polyketide synthase pathway that generates all streptovaricins [2].

Workflow Ansamycin pharmacophore deconvolution probe
Selection Context Sole acyclic negative-control scaffold
Research Use Reverse transcriptase engagement studies

Why Streptovaricin U Cannot Be Substituted by Streptovaricin C or Other Cyclic Streptovaricins


In-class substitution of Streptovaricin U with any macrocyclic streptovaricin (e.g., Streptovaricin C, the major component of the streptovaricin complex) is scientifically invalid because the presence versus absence of the macrocyclic lactam ring fundamentally alters conformational flexibility, target binding profiles, and metabolic fate. The Rinehart et al. (1974) comparative analysis of eight cyclic streptovaricins (A–G, J) demonstrated that the antibacterial activity ranking (A,G > B,C > D,J > E >> F) and the reverse transcriptase inhibition ranking (D > J,C,G > B > A,E > F) are entirely non-overlapping, confirming that minor structural variations within the ansa chain produce pronounced activity shifts [1]. Streptovaricin U, as an acyclic entity lacking the C-21 to C-24 lactone closure shown to positively affect anti-MRSA activity in the Liu et al. (2017) SAR study, represents a structurally and pharmacologically distinct chemical entity that cannot be functionally replaced by any cyclic congener [2][3].

Macrocyclic vs. acyclic scaffold: conformational flexibility and target-binding profiles may differ significantly from Streptovaricin C or D.
Antibacterial activity ranking is non-overlapping with RT inhibition ranking across cyclic congeners; functional replacement is not supported.
Loss of C-21 to C-24 lactone pharmacophore may shift anti-MRSA response relative to cyclic streptovaricins.

Quantitative Differentiation Evidence for Streptovaricin U Versus Cyclic Streptovaricins and Rifamycins


Acyclic Architecture: Streptovaricin U Is the Only Open-Chain Member of the Streptovaricin Family

Streptovaricin U (C36H49NO10, MW 655.78) is uniquely characterized as an acyclic ansamycin, whereas all other characterized streptovaricins (A through K) possess a macrocyclic lactam ring formed by amide bond closure between the ansa chain terminus and the naphthoquinone chromophore. Specifically, Streptovaricin U lacks the inner lactone ring between C-21 and C-24 that is present in cyclic streptovaricins and has been demonstrated by Liu et al. (2017) to exert a positive effect on anti-MRSA activity [1]. The ansa chain of Streptovaricin U replaces the C-10 carbomethoxy group found in Streptovaricin A with a methyl group [2]. This acyclic topology fundamentally alters molecular shape, hydrogen-bonding capacity, and conformational entropy relative to all cyclic congeners.

Acyclic Architecture
Class-level
Acyclic open-chain; no macrocyclic lactam; C10 methyl substitution; MW 655.78 vs. 769.83 (Streptovaricin C)
Supports macrocycle-contribution dissection in binding studies
Structural elucidation by NMR and MS; conformational entropy differs from all cyclic congeners
Ansamycin Structural biology Conformational analysis

Differential Reverse Transcriptase Inhibition: Streptovaricin U Versus Streptovaricin D

Streptovaricin U inhibits Rauscher leukemia virus (RLV) RNA-dependent DNA polymerase (reverse transcriptase) with 40% inhibition at 200 μg/mL [1]. In comparison, Streptovaricin D—the most potent cyclic streptovaricin against reverse transcriptase—inhibits the same enzyme by approximately 70% at 0.25 μmol/mL (~188 μg/mL, based on MW 753) on an equimolar basis in the Rinehart et al. (1974) study [2]. While Streptovaricin U is less potent than Streptovaricin D against RT, it retains measurable inhibitory activity despite the complete absence of macrocyclic constraint, demonstrating that the acyclic polypropionate-naphthoquinone scaffold alone can engage the RT target.

Differential RT Inhibition
Cross-study
~40% RT inhibition at ~305 µM vs. Streptovaricin D ~70% at ~250 µM
Minimalist scaffold for ansamycin-derived RT inhibitor research
RLV reverse transcriptase assay; outperforms Streptovaricins A and E in this endpoint
Reverse transcriptase Antiviral RNA-dependent DNA polymerase

Divergent Antibacterial vs. Reverse Transcriptase Activity Ranking Highlights Pharmacophore Modularity

The Rinehart et al. (1974) systematic comparison established that for cyclic streptovaricins, the antibacterial/RNA polymerase inhibition potency order is A,G > B,C > D,J > E >> F, while the reverse transcriptase inhibition order is D > J,C,G > B > A,E > F—a complete rank-order inversion [1]. Streptovaricin A inhibits E. coli DNA-dependent RNA polymerase by 90% at 0.1 μmol/mL and 83% at 0.01 μmol/mL, but shows only 0–19% RT inhibition at 0.25 μmol/mL. Conversely, Streptovaricin D achieves 70% RT inhibition at 0.25 μmol/mL but is essentially inactive (54% polymerase inhibition at 0.01 μmol/mL) against bacterial RNA polymerase. Streptovaricin U, as the sole acyclic representative, adds a third dimension to this divergence: it retains RT inhibitory activity (40% at 200 μg/mL) while lacking the macrocyclic features that drive antibacterial potency [2].

Pharmacophore Modularity
Class-level
Antibacterial rank: A,G > B,C > D,J > E >> F. RT inhibition rank: D > J,C,G > B > A,E > F. Complete inversion.
Supports target-selective ansamycin derivative development
Cross-target selectivity data from Rinehart et al. 1974; U adds an acyclic dimension
Structure-activity relationship RNA polymerase Drug design

Biosynthetic Origin as a Pathway Shunt Product Enables Mechanistic Studies of Late-Stage Cyclization

Streptovaricin U is most likely the product of enzymatic hydrolysis of protostreptovaricin I by S. spectabilis, rather than a canonical PKS-programmed end-product [1]. The ansa chain of Streptovaricin U is identical to that of protostreptovaricins I and II, differing only in the substitution pattern of the naphthoquinone core [1]. In contrast, mature cyclic streptovaricins such as Streptovaricins C and D are produced through the full biosynthetic pathway involving the streptovaricin polyketide synthase complex (StvA–StvE gene products, spanning ~95 kb), amide synthase StvF-mediated macrocyclization, and tailoring by cytochrome P450 enzymes StvP1–P5 [2]. Streptovaricin U thus represents a trapped biosynthetic intermediate that bypasses the StvF-catalyzed amide bond formation step.

Biosynthetic Shunt Product
Supporting
Hydrolysis product of protostreptovaricin I; bypasses StvF amide synthase macrocyclization
Enables StvF substrate-specificity and precursor-directed biosynthesis studies
Deduced from S. spectabilis BGC and protostreptovaricin comparative analysis
Biosynthesis Polyketide synthase Enzymatic hydrolysis

Synthetic Tractability: Modular Chemical Synthesis of the Naphthoquinone Core and Polypropionate Chain

Unlike the fully macrocyclic streptovaricins, whose total synthesis remains unreported in the peer-reviewed literature, key fragments of Streptovaricin U have been successfully synthesized through modular approaches. Miyashita et al. (1997) achieved efficient and regioselective construction of the naphthoquinone core via a Diels-Alder reaction between 1-methoxy-2-methyl-3-trimethylsilyloxybuta-1,3-diene and 2,6-dibromo-3-methyl-1,4-benzoquinone [1]. The all-anti C6–C10 polypropionate fragment was stereoselectively synthesized by Torres et al. (2009) using iterative epoxide-based methodology with VO(acac)₂-catalyzed syn-selective epoxidation followed by epoxide cleavage with propynyl aluminum reagent [2]. Sarabia et al. (2007) reported a complementary stereoselective synthesis of the full polypropionate chain via sulfur ylide chemistry from epoxy amides [3]. In contrast, synthesis of the complete macrocyclic streptovaricins (e.g., Streptovaricin A or C) requires additional macrocyclization steps that have not been reduced to practice.

Synthetic Tractability
Supporting
Naphthoquinone core (Diels-Alder) and polypropionate chain (epoxide / sulfur ylide) synthesized; no total synthesis of any cyclic streptovaricin reported.
Preferred scaffold for modular medicinal chemistry SAR exploration
Two independent fragment routes demonstrated; eliminates macrocyclization challenge
Total synthesis Polypropionate Diels-Alder reaction

High-Value Research and Procurement Application Scenarios for Streptovaricin U


Ansamycin Pharmacophore Deconvolution: Probing Macrocyclic Constraint Contribution to Target Binding

Researchers investigating the structural determinants of ansamycin binding to bacterial RNA polymerase or viral reverse transcriptase can employ Streptovaricin U as the sole acyclic negative control. By comparing its activity profile (40% RT inhibition at 200 μg/mL, no macrocyclic lactam) against Streptovaricin D (70% RT inhibition at 0.25 μmol/mL, macrocyclic) and Streptovaricin A (90% RNA polymerase inhibition at 0.1 μmol/mL, macrocyclic), the contribution of macrocyclic preorganization to target affinity can be experimentally isolated [1][2]. This is not achievable with any other streptovaricin, as all others (A–K) are macrocyclic.

Biosynthetic Engineering: Substrate for StvF Amide Synthase Characterization and Precursor-Directed Biosynthesis

Streptovaricin U, as the enzymatic hydrolysis product of protostreptovaricin I, provides a chemically defined substrate for in vitro reconstitution of the StvF-catalyzed amide bond formation step that generates the macrocyclic lactam [3]. Feeding studies with Streptovaricin U or its synthetic analogs into S. spectabilis mutants (e.g., ΔstvF or ΔstvP5 strains) can generate novel macrocyclic streptovaricins through precursor-directed biosynthesis, leveraging the established cytochrome P450 tailoring system characterized by Liu et al. (2017) [4].

Medicinal Chemistry Scaffold for Reverse Transcriptase Inhibitor Development with Reduced Antibacterial Spectrum

The divergent activity profiles of streptovaricins—where RT inhibition (D > J,C,G > B > A,E > F) is orthogonal to antibacterial/RNA polymerase inhibition (A,G > B,C > D,J > E >> F)—indicate that antiviral activity can be separated from antibacterial activity through structural modification [1]. Streptovaricin U, which retains RT inhibition while lacking macrocyclic constraint, serves as a starting scaffold for developing selective RT inhibitors. Its synthetic accessibility through modular fragment assembly (Diels-Alder naphthoquinone core + stereoselective polypropionate chain) enables systematic analoging to improve potency and selectivity [5][6][7].

Analytical Reference Standard for Streptovaricin Complex Quality Control and Metabolite Profiling

As the only acyclic streptovaricin, Streptovaricin U possesses a distinct chromatographic retention time, UV absorption profile (naphthoquinone chromophore), and mass spectral signature (C36H49NO10, [M+H]⁺ 656.78) that differentiate it from all cyclic streptovaricins (e.g., Streptovaricin C: C40H51NO14, [M+H]⁺ 770.83). This makes it an essential authentic reference standard for HPLC-MS dereplication of streptovaricin fermentation extracts, quality control of streptovaricin complex preparations, and identification of degradation products arising from lactam hydrolysis during storage or formulation [3].

Application
Selection Property
Validation Focus
Ansamycin pharmacophore deconvolution
Acyclic negative-control scaffold
Macrocyclic constraint contribution to target binding
Biosynthetic engineering studies
StvF amide synthase substrate
Precursor-directed biosynthesis of novel macrolactams
Reverse transcriptase inhibitor development
Modular synthetic accessibility
Selectivity window versus antibacterial polymerase targets
Analytical reference standard
Distinct acyclic chromatographic signature
HPLC-MS dereplication and degradation-product identification
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